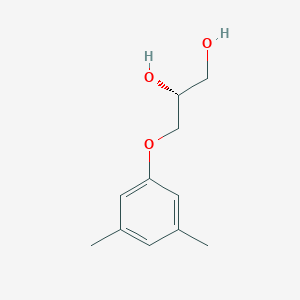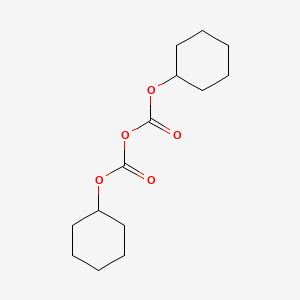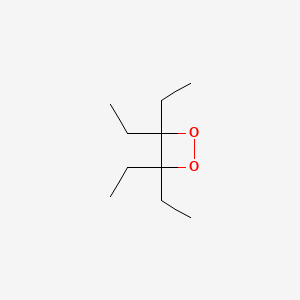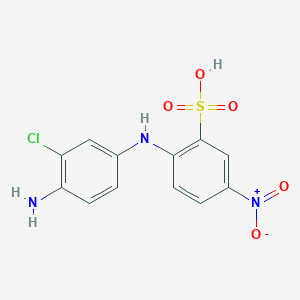![molecular formula C15H15ClN2O B14599119 3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine CAS No. 61075-13-6](/img/structure/B14599119.png)
3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine is an organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a chloro group at the 3rd position and a phenoxy group at the 6th position of the pyridazine ring The phenoxy group is further substituted with a 4-methyl-2-(2-methylprop-2-en-1-yl) moiety
準備方法
The synthesis of 3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropyridazine with 4-methyl-2-(2-methylprop-2-en-1-yl)phenol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloro-substituted pyridazine ring, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group at the 3rd position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can lead to the formation of various substituted derivatives.
Addition: The double bond in the 2-methylprop-2-en-1-yl moiety can undergo addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of addition products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to facilitate the desired transformations.
科学的研究の応用
3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study specific biochemical pathways or as a ligand in binding studies. Its interactions with biological macromolecules can provide insights into their functions and mechanisms.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery. Its biological activity can be evaluated through various pharmacological assays.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of 3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may inhibit a particular enzyme or receptor, leading to therapeutic effects.
類似化合物との比較
3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine can be compared with other similar compounds, such as:
3-Chloro-6-phenoxypyridazine: This compound lacks the methyl and isopropenyl substituents on the phenoxy group, resulting in different chemical and biological properties.
3-Chloro-6-[4-methylphenoxy]pyridazine: This compound has a simpler structure with only a methyl group on the phenoxy moiety, leading to variations in reactivity and applications.
3-Chloro-6-[4-isopropenylphenoxy]pyridazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
61075-13-6 |
|---|---|
分子式 |
C15H15ClN2O |
分子量 |
274.74 g/mol |
IUPAC名 |
3-chloro-6-[4-methyl-2-(2-methylprop-2-enyl)phenoxy]pyridazine |
InChI |
InChI=1S/C15H15ClN2O/c1-10(2)8-12-9-11(3)4-5-13(12)19-15-7-6-14(16)17-18-15/h4-7,9H,1,8H2,2-3H3 |
InChIキー |
KZXOASRKIAUTHU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC2=NN=C(C=C2)Cl)CC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B14599045.png)



![Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane](/img/structure/B14599071.png)

![2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol](/img/structure/B14599077.png)


![4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene](/img/structure/B14599090.png)
![Tricyclo[4.1.0.02,7]hept-4-en-3-one](/img/structure/B14599092.png)


